![molecular formula C5H11N3S B3161021 N-[(dimethylamino)methylene]-N'-methylthiourea CAS No. 86672-83-5](/img/structure/B3161021.png)
N-[(dimethylamino)methylene]-N'-methylthiourea
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Overview
Description
“N-[(dimethylamino)methylene]-N’-methylthiourea” is a chemical compound that has been used in various studies and applications. It’s a coupling agent used for solid-phase peptide synthesis .
Chemical Reactions Analysis
“N-[(dimethylamino)methylene]-N’-methylthiourea” and its analogues have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Scientific Research Applications
Synthesis of Heterocycles
The compound has been used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . This includes a broad range of heterocyclic and fused heterocyclic derivatives .
Biomedical Applications
The N,N-dimethyl analogues of the compound have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Photonic Applications
In recent years, researchers have been investigating the compound for various photonic applications such as optical switching, optical imaging, 3-D memory, and optical limiting .
Assessment of Selectivity in Reactions
The compound has been harnessed as a powerful tool for the assessment of selectivity in the HDA reaction .
5. Synthesis of Pyridine, Pyrimidine, and Pyrrole Derivatives The compound has “enamine character,” and can act as building blocks for the synthesis of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives .
Synthesis of Alkaloid Structures
The compound serves as scaffolds for annulation, and can provide access to systems such as pyrroles, indolizidines, quinolizidines, and perhydroindoles, all of which are common motifs in alkaloid structures .
Safety and Hazards
Mechanism of Action
Target of Action
N-[(dimethylamino)methylene]-N’-methylthiourea, also known as DMFDMA, has been found to exhibit antibacterial and antifungal activities . The primary targets of this compound are various bacterial strains such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains including Candida albicans and Aspergillus niger .
Mode of Action
It is known that the compound interacts with its targets by disrupting essential biological processes, leading to the inhibition of growth or death of the microorganisms
Biochemical Pathways
DMFDMA is involved in the synthesis of a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic compounds . These compounds can interfere with various biochemical pathways in the target organisms, disrupting their normal functions and leading to their inhibition or death .
Result of Action
The result of DMFDMA’s action is the inhibition of growth or death of the target microorganisms . This is achieved through the disruption of essential biological processes in these organisms .
properties
IUPAC Name |
1-(dimethylaminomethylidene)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c1-6-5(9)7-4-8(2)3/h4H,1-3H3,(H,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYKSGDJIQPHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylaminomethylidene)-3-methylthiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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